2-{[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide
Overview
Description
2-{[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazolo[1,5-d][1,2,4]triazin core, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 2-{[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-d][1,2,4]triazin core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfanyl group: This is achieved through nucleophilic substitution reactions.
Attachment of the acetamide group: This step involves the reaction of the intermediate with acetamide derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow systems to ensure consistency and scalability.
Chemical Reactions Analysis
2-{[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-{[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide include:
Dichloroaniline: Known for its use in the production of dyes and herbicides.
Ringer’s lactate solution: Used for fluid resuscitation and electrolyte replacement.
Heparinoid: Found in marine organisms and used for its anticoagulant properties.
The uniqueness of this compound lies in its specific structure, which allows for diverse applications and interactions with various biological targets.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[2-(4-fluorophenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2S/c21-14-5-1-12(2-6-14)10-23-18(28)11-30-20-25-24-19(29)17-9-16(26-27(17)20)13-3-7-15(22)8-4-13/h1-9H,10-11H2,(H,23,28)(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIVRIDVSMVDQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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